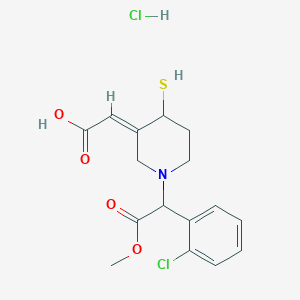
Methyl L-daunosamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl L-daunosamine hydrochloride is a biochemical compound with the molecular formula C₇H₁₆ClNO₃ and a molecular weight of 197.66 g/mol . It is a derivative of L-daunosamine, a sugar moiety commonly found in anthracycline antibiotics such as daunorubicin and doxorubicin . This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl L-daunosamine hydrochloride involves the highly diastereoselective asymmetric conjugate addition of lithium ®-N-benzyl-α-methylbenzylamide to methyl or tert-butyl (E,E)-hexa-2,4-dienoate . This is followed by osmium tetroxide-catalyzed dihydroxylation of the resulting adducts . The selectivity of the key dihydroxylation reaction can be significantly improved by employing the Sharpless asymmetric dihydroxylation protocol .
Industrial Production Methods
it is known that the compound is produced under cGMP conditions, ensuring high purity and quality.
Chemical Reactions Analysis
Types of Reactions
Methyl L-daunosamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: It can be reduced to form simpler compounds.
Substitution: The amino group in the compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Osmium tetroxide is commonly used as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Various alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include methyl L-daunosaminide hydrochloride and methyl 3-epi-D-daunosaminide hydrochloride .
Scientific Research Applications
Methyl L-daunosamine hydrochloride is widely used in scientific research, particularly in the following fields:
Mechanism of Action
The mechanism of action of Methyl L-daunosamine hydrochloride involves its incorporation into larger molecules, such as anthracycline antibiotics . These antibiotics exert their effects by intercalating into DNA, thereby inhibiting the synthesis of nucleic acids and proteins . The daunosamine moiety is crucial for the binding affinity and specificity of these antibiotics .
Comparison with Similar Compounds
Similar Compounds
Daunorubicin: An anthracycline antibiotic that also contains the daunosamine moiety.
Doxorubicin: Another anthracycline antibiotic with a similar structure.
Epirubicin: A derivative of doxorubicin with a different stereochemistry.
Uniqueness
Methyl L-daunosamine hydrochloride is unique due to its specific structure, which allows it to be used as a building block for the synthesis of various complex molecules . Its high diastereoselectivity and the ability to undergo multiple types of chemical reactions make it a valuable compound in scientific research .
Properties
IUPAC Name |
(2S,3S,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-4-7(9)5(8)3-6(10-2)11-4;/h4-7,9H,3,8H2,1-2H3;1H/t4-,5-,6+,7+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYGBUAXDCLPMP-AOAPYHFMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)OC)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












